

2-methyl-2H-indazole-3-carbaldehyde melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-methyl-2H-indazole-3-carbaldehyde

Cat. No.: B1582592

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-methyl-2H-indazole-3-carbaldehyde**

Executive Summary: This guide provides a comprehensive technical overview of **2-methyl-2H-indazole-3-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its core physical properties, focusing on the melting point and the considerations for its boiling point. Authored for researchers and drug development professionals, this paper synthesizes experimental data with practical insights, covering determination protocols, synthesis context, and essential safety information. The objective is to equip scientists with the authoritative data and procedural knowledge necessary for the effective handling and application of this compound.

Introduction to 2-methyl-2H-indazole-3-carbaldehyde

2-methyl-2H-indazole-3-carbaldehyde is a heterocyclic organic compound featuring an indazole core, which is a bicyclic structure composed of fused benzene and pyrazole rings. Its molecular formula is C₉H₈N₂O, and it has a molecular weight of approximately 160.17 g/mol [1]. The structure is characterized by a methyl group at the N2 position of the indazole ring and a carbaldehyde (formyl) group at the C3 position [1]. This specific arrangement, the 2H-indazole tautomer, is crucial as it influences the molecule's reactivity and physical properties [1].

The significance of this compound lies primarily in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and **2-methyl-2H-indazole-3-carbaldehyde** serves as a precursor for kinase inhibitors and various anticancer agents[1]. The reactive aldehyde group allows for a wide range of chemical transformations, including Knoevenagel condensations, Wittig reactions, and reductive aminations, making it a valuable tool for building molecular diversity[1].

Core Physicochemical Properties

The physical state and thermal properties of a compound are critical for its storage, handling, and use in chemical reactions. **2-methyl-2H-indazole-3-carbaldehyde** is typically a yellow solid at room temperature[1].

Property	Value	Source
IUPAC Name	2-methylindazole-3-carbaldehyde	[1]
CAS Number	34252-54-5	[1]
Molecular Formula	C ₉ H ₈ N ₂ O	[1]
Molecular Weight	160.17 g/mol	[1]
Appearance	Yellow Solid	[1]
Melting Point	75 - 77 °C	[1]
Boiling Point	Not reported; likely decomposes	N/A

Melting Point

The melting point is a fundamental and reliable indicator of a solid compound's purity. For **2-methyl-2H-indazole-3-carbaldehyde**, the reported melting point is in the range of 75 to 77 °C[1]. A sharp melting range, like the 2-degree span reported, typically suggests a high degree of purity. Impurities tend to depress and broaden the melting range. This value is critical for

researchers to verify the identity and purity of a synthesized or purchased batch of the compound.

Boiling Point

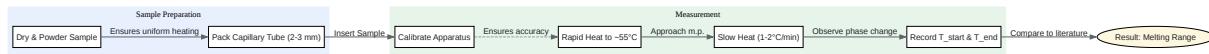
A boiling point for **2-methyl-2H-indazole-3-carbaldehyde** at atmospheric pressure is not typically reported in chemical literature or supplier specifications. This is common for organic solids with relatively complex structures and moderate molecular weights. At the high temperatures required for boiling at atmospheric pressure, the compound is likely to undergo thermal decomposition before it can vaporize. The energy required to overcome the intermolecular forces in the crystal lattice and then transition to a gaseous state would likely also be sufficient to break covalent bonds within the molecule.

Determination of a boiling point would necessitate the use of vacuum distillation. By reducing the pressure, the temperature required to induce boiling is significantly lowered, potentially to a point below the onset of decomposition. However, as this is primarily a stable solid used as a synthetic intermediate, its boiling point is of less practical importance than its melting point.

Experimental Protocols for Physical Constant Determination

Accurate determination of physical constants is foundational to chemical research. The following protocols outline standard, self-validating methodologies for determining the melting point of **2-methyl-2H-indazole-3-carbaldehyde**.

Melting Point Determination (Capillary Method)


This method is the most common and accessible for determining the melting point of a solid organic compound. The causality behind this procedure is to heat a small, packed sample slowly and uniformly to observe the precise temperature range over which the phase transition from solid to liquid occurs.

Step-by-Step Protocol:

- Sample Preparation:

- Ensure the **2-methyl-2H-indazole-3-carbaldehyde** sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary. This ensures uniform heat transfer.
- Tap the open end of a capillary tube (sealed at one end) into the powder to collect a small amount of the sample.
- Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The packed sample height should be 2-3 mm for optimal results.

- Calibration:
 - Before analyzing the sample, calibrate the melting point apparatus using a standard compound with a well-known, sharp melting point close to the expected range (e.g., benzoin, m.p. 135-137 °C, or a standard closer to 76 °C if available). This step validates the accuracy of the apparatus's thermometer.
- Measurement:
 - Place the packed capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., around 55 °C).
 - Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
 - The recorded range should be compared to the literature value (75-77 °C).

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Synthesis Context and Structural Implications

The method of synthesis can influence the purity and, therefore, the physical properties of **2-methyl-2H-indazole-3-carbaldehyde**. A common synthetic route is the regioselective formylation of 2-methyl-2H-indazole. For instance, microwave-assisted formylation techniques have been developed to enhance yields and reduce reaction times^{[1][2]}. Another approach involves a copper-catalyzed three-component synthesis from 2-bromobenzaldehydes, primary amines, and sodium azide, which offers an efficient route to the 2H-indazole core^{[1][3]}.

The structure itself—a planar heterocyclic system with a polar carbaldehyde group—governs its physical properties.

- **Polarity:** The nitrogen atoms and the carbonyl group (C=O) introduce significant polarity, leading to dipole-dipole interactions between molecules in the crystal lattice.
- **Intermolecular Forces:** These dipole-dipole forces, along with van der Waals forces, are relatively strong, resulting in a solid state at room temperature and a moderately high melting point for a molecule of its size.
- **Crystal Packing:** The planarity of the indazole ring system allows for efficient packing in the crystal lattice, further strengthening intermolecular attractions and contributing to its melting point.

Safety and Handling

As a laboratory chemical, proper handling of **2-methyl-2H-indazole-3-carbaldehyde** is essential. According to safety data sheets, the compound is classified as a skin and eye irritant[4].

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat[4].
- Handling: Wash hands thoroughly after handling. Avoid ingestion, inhalation, and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood[4].
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It should be stored away from strong oxidizing agents, strong bases, and amines[4].
- First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes[4].

Conclusion

2-methyl-2H-indazole-3-carbaldehyde is a crucial synthetic intermediate with well-defined physical properties. Its melting point of 75-77 °C serves as a reliable benchmark for purity and identity confirmation. While a boiling point at atmospheric pressure is not practically relevant due to thermal instability, this guide provides the necessary context for its handling and application. By understanding its physicochemical properties through the lens of authoritative data and standardized experimental protocols, researchers can confidently and safely utilize this versatile compound in the advancement of organic synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]
- 2. ijsdr.org [ijsdr.org]

- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. fishersci.ca [fishersci.ca]
- To cite this document: BenchChem. [2-methyl-2H-indazole-3-carbaldehyde melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582592#2-methyl-2h-indazole-3-carbaldehyde-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com